N-(6-Bromohexyl)-N-butylaniline

Catalog No.
S13072464
CAS No.
639523-36-7
M.F
C16H26BrN
M. Wt
312.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Bromohexyl)-N-butylaniline

CAS Number

639523-36-7

Product Name

N-(6-Bromohexyl)-N-butylaniline

IUPAC Name

N-(6-bromohexyl)-N-butylaniline

Molecular Formula

C16H26BrN

Molecular Weight

312.29 g/mol

InChI

InChI=1S/C16H26BrN/c1-2-3-14-18(15-10-5-4-9-13-17)16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3

InChI Key

ZDWSUXGKKYZDRG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCCCBr)C1=CC=CC=C1

N-(6-Bromohexyl)-N-butylaniline is an organic compound characterized by a bromoalkyl chain and an aniline structure. It features a six-carbon bromoalkyl group attached to the nitrogen of a butylaniline moiety, which contributes to its unique chemical properties. The chemical formula for N-(6-Bromohexyl)-N-butylaniline is C_{13}H_{18}BrN, indicating the presence of bromine, carbon, hydrogen, and nitrogen atoms.

The compound is notable for its potential applications in various fields, particularly in medicinal chemistry and materials science. Its structure allows for interactions with biological systems, making it a candidate for studies related to drug development and biological activity.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. This property is useful in synthesizing derivatives with varied functionalities.
  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
  • Oxidation and Reduction Reactions: Under suitable conditions, N-(6-Bromohexyl)-N-butylaniline can undergo oxidation to form quinones or reduction to yield amines.

Research indicates that compounds similar to N-(6-Bromohexyl)-N-butylaniline may exhibit biological activities such as enzyme inhibition and receptor modulation. For instance, certain derivatives have been shown to inhibit the activity of specific enzymes or bind to receptors on cell surfaces, potentially modulating cellular signaling pathways. This suggests that N-(6-Bromohexyl)-N-butylaniline could be explored for therapeutic applications, particularly in treating inflammatory or allergic conditions.

The synthesis of N-(6-Bromohexyl)-N-butylaniline can be achieved through several methods:

  • Bromination of Butylaniline: The compound can be synthesized by brominating butylaniline using bromine or a brominating agent under controlled conditions. This process typically involves electrophilic aromatic substitution.
  • Alkylation Reactions: Another method includes the alkylation of an amine precursor with 1-bromohexane, allowing for the introduction of the bromoalkyl chain.
  • Microwave-Assisted Synthesis: Modern synthetic routes may employ microwave-assisted techniques to enhance yields and reduce reaction times.

N-(6-Bromohexyl)-N-butylaniline has potential applications in:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug discovery for conditions involving inflammation or allergies.
  • Material Science: The compound's unique structure may allow it to be utilized in the development of new materials or polymers with specific properties.
  • Chemical Research: As a versatile intermediate, it can be used in various synthetic pathways to create more complex organic molecules.

Studies on the interactions of N-(6-Bromohexyl)-N-butylaniline with biological targets are crucial for understanding its potential therapeutic effects. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Conducting assays to determine the biological effects of the compound on cellular processes.

Such interaction studies can provide insights into the mechanisms by which this compound exerts its effects and guide further development.

Several compounds share structural similarities with N-(6-Bromohexyl)-N-butylaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Bromo-6-tert-butylanilineContains a tert-butyl groupEnhanced lipophilicity
4-BromobutylanilineBromine at para positionDifferent substitution pattern
Hexyl-N-butylanilineLonger alkyl chainPotentially different solubility

Uniqueness of N-(6-Bromohexyl)-N-butylaniline

What sets N-(6-Bromohexyl)-N-butylaniline apart from these similar compounds is its specific combination of a six-carbon bromoalkyl chain and a butylaniline moiety. This unique structure may confer distinct biological activities and physical properties that are not present in its analogs.

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

311.12486 g/mol

Monoisotopic Mass

311.12486 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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